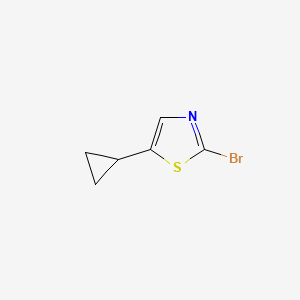
2-Bromo-5-cyclopropylthiazole
Overview
Description
2-Bromo-5-cyclopropylthiazole is a thiazole compound with the molecular formula C6H6BrNS and a molecular weight of 204.09 . It is a member of the azole heterocycles, which also include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-cyclopropylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
2-Bromo-5-cyclopropylthiazole is a compound with a molecular weight of 204.09 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds . Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
For many decades, the thiazole moiety has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
- Antioxidant : Thiazole derivatives can act as antioxidants, helping to protect cells from damage caused by free radicals .
- Analgesic : Some thiazole derivatives have been found to have analgesic (pain-relieving) properties .
- Anti-inflammatory : Thiazole derivatives can also have anti-inflammatory effects, which can help reduce swelling and pain .
- Antimicrobial and Antifungal : These compounds can be effective against a variety of microorganisms, including bacteria and fungi .
- Antiviral : Some thiazole derivatives have been found to have antiviral properties, making them potentially useful in treating viral infections .
- Antitumor or Cytotoxic : Thiazole derivatives can also have antitumor or cytotoxic effects, which means they can kill cancer cells .
As I mentioned earlier, thiazole derivatives have a wide range of biological activities . Here are some additional potential applications:
- Diuretic : Some thiazole derivatives can increase the amount of urine produced by the body, helping to remove excess water and salt .
- Anticonvulsant : Thiazole derivatives can also be used to prevent or reduce the frequency of seizures in various types of epilepsy .
- Neuroprotective : Some thiazole derivatives have been found to have neuroprotective properties, which means they can protect nerve cells against damage, degeneration, or impairment of function .
- Antihypertensive : Thiazole derivatives can be used to treat high blood pressure (hypertension) .
- Antischizophrenia : Some thiazole derivatives have been found to have antischizophrenia activity, making them potentially useful in treating schizophrenia .
- Fibrinogen Receptor Antagonist : Thiazole derivatives can act as fibrinogen receptor antagonists, which means they can prevent fibrinogen (a protein involved in blood clotting) from binding to its receptor. This can have antithrombotic activity, preventing the formation of blood clots .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-cyclopropyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBIQBNTBZVRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyclopropylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride](/img/structure/B1521639.png)
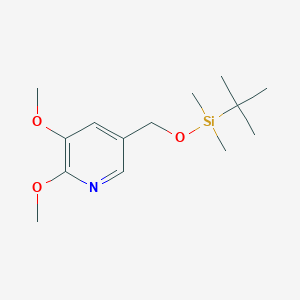
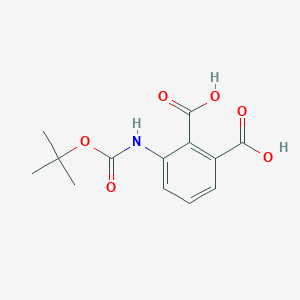
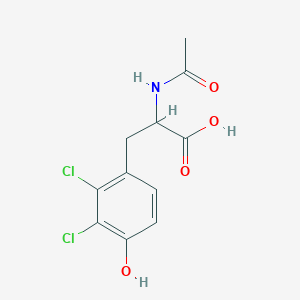
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1521648.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521650.png)
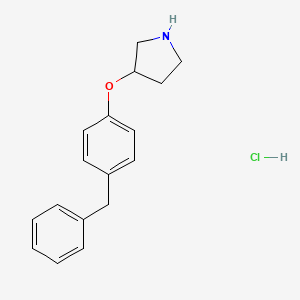
![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)
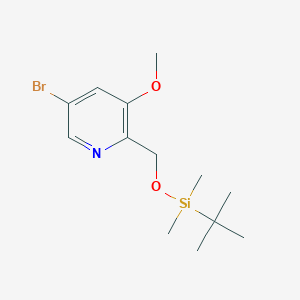

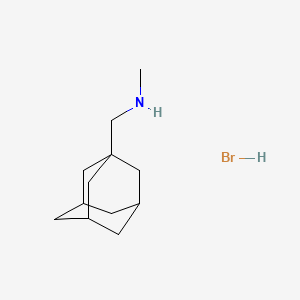
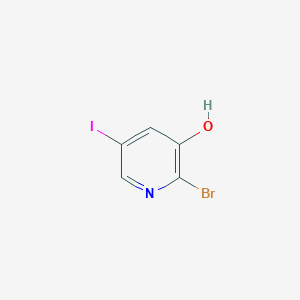
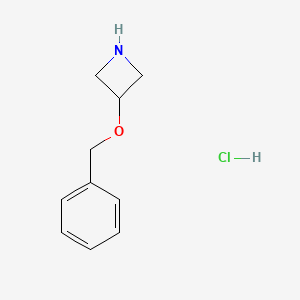
![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)